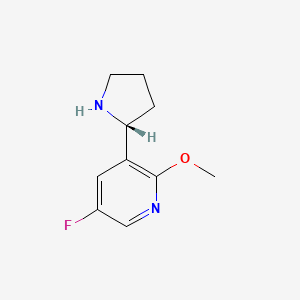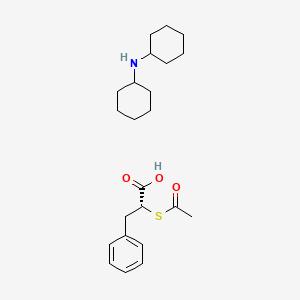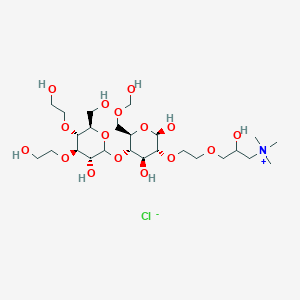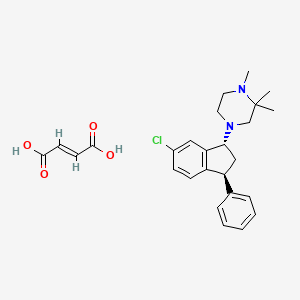
(R)-(-)-CROTONYL CYCLOPENTANEDIENYL IRON CARBONYL TRIPHENYLPHOSPHINE COMPLEX
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-(-)-Crotonyl cyclopentadienyl iron carbonyl triphenylphosphine complex, also known as (R)-(-)-Cr(CO)3PPh3, is a chiral organometallic complex that has gained significant attention in the field of organic chemistry. This complex has been studied for its potential applications in asymmetric catalysis and as a precursor for the synthesis of chiral compounds.
Mechanism of Action
The mechanism of action of (R)-(-)-Cr(CO)3PPh3 is based on the coordination of the substrate to the metal center of the complex. The chiral ligand provides a chiral environment that leads to the selective formation of the desired enantiomer. The complex can also act as a source of CO, which can participate in various reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (R)-(-)-Cr(CO)3PPh3. However, it has been reported that the complex is relatively stable under physiological conditions and can be used in biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using (R)-(-)-Cr(CO)3PPh3 in lab experiments include its high selectivity, stability, and ease of synthesis. However, the limitations include the high cost and toxicity of the starting materials.
Future Directions
There are several future directions for research on (R)-(-)-Cr(CO)3PPh3. One potential area of study is the development of new chiral ligands that can enhance the selectivity of the complex. Another direction is the exploration of the complex's potential applications in the synthesis of chiral drugs and natural products. Additionally, the use of (R)-(-)-Cr(CO)3PPh3 in biological systems and its potential toxicity should be further investigated.
Synthesis Methods
The synthesis of (R)-(-)-Cr(CO)3PPh3 involves the reaction of crotonaldehyde with cyclopentadienyliron dicarbonyl dimer and triphenylphosphine in the presence of a chiral ligand. The resulting complex is obtained as a yellow-orange powder and can be purified using standard techniques.
Scientific Research Applications
The (R)-(-)-Cr(CO)3PPh3 complex has been extensively studied for its potential applications in asymmetric catalysis. It has been used as a catalyst in various organic reactions such as hydrogenation, allylation, and cyclopropanation. The chiral nature of the complex allows for the selective formation of enantiomers, which is of great importance in the pharmaceutical industry.
properties
CAS RN |
124150-07-8 |
|---|---|
Product Name |
(R)-(-)-CROTONYL CYCLOPENTANEDIENYL IRON CARBONYL TRIPHENYLPHOSPHINE COMPLEX |
Molecular Formula |
C28H27FeO2P 5* |
Molecular Weight |
482.33 |
synonyms |
(R)-(-)-CROTONYL CYCLOPENTANEDIENYL IRON CARBONYL TRIPHENYLPHOSPHINE COMPLEX |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)




